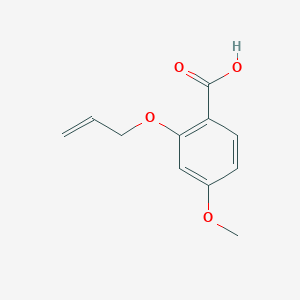

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid

Description

Contextualization within the Class of Substituted Aromatic Ether Carboxylic Acids

4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid belongs to the broad class of substituted aromatic ether carboxylic acids. This classification denotes aromatic compounds that simultaneously possess a carboxylic acid functional group and an ether linkage attached to the aromatic ring. The presence of these functionalities imparts a dual chemical character to the molecule. The carboxylic acid group provides an acidic proton and a site for nucleophilic attack at the carbonyl carbon, while the ether linkages influence the electron density of the aromatic ring and can participate in specific chemical reactions.

The interplay between the electron-donating methoxy (B1213986) and allyloxy groups and the electron-withdrawing carboxylic acid group on the benzene (B151609) ring creates a nuanced electronic environment. This environment governs the molecule's reactivity in electrophilic aromatic substitution reactions and influences the acidity of the carboxylic acid. Aromatic carboxylic acids are fundamental building blocks in organic synthesis, and their ether derivatives are explored for a wide range of applications, from pharmaceuticals to material science. researchgate.netresearchgate.net

Distinctive Structural Features of this compound: Methoxy, Allyloxy, and Benzoic Acid Moieties

The chemical behavior and potential utility of this compound are dictated by its three key functional moieties:

Benzoic Acid Moiety: The carboxylic acid group (-COOH) is a defining feature, rendering the molecule acidic and enabling the formation of salts and esters. preprints.org It is a meta-directing group in electrophilic aromatic substitution, although the combined effect of the ortho and para directing ether groups will ultimately determine the regioselectivity of such reactions.

Methoxy Moiety: The methoxy group (-OCH₃) at the 4-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. chemicalbook.com

Allyloxy Moiety: The prop-2-en-1-yloxy group (-OCH₂CH=CH₂), commonly known as an allyloxy group, is also an electron-donating ether group. Crucially, the presence of the allyl group introduces a site of unsaturation, making this moiety a handle for a variety of chemical transformations. Most notably, it is a precursor for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. masterorganicchemistry.comorganic-chemistry.org

The spatial arrangement of these groups—the allyloxy group ortho to the carboxylic acid and para to the methoxy group—creates steric and electronic effects that are unique to this specific isomer and are critical in determining its chemical reactivity and potential applications.

Overview of Academic Research Trajectories and Synthetic Utility for Analogous Benzoic Acid Systems

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of analogous substituted benzoic acid systems provide a clear indication of its potential synthetic utility.

One of the most significant research avenues for aryl allyl ethers is the Claisen rearrangement . This thermal or Lewis acid-catalyzed chemicalbook.comchemicalbook.com-sigmatropic rearrangement converts an aryl allyl ether into an ortho-allyl phenol. masterorganicchemistry.comorganic-chemistry.org In the case of this compound, this reaction would be expected to yield a derivative of salicylic (B10762653) acid, a valuable precursor in pharmaceutical synthesis. The reaction is known to be influenced by the electronic nature of the substituents on the aromatic ring.

Furthermore, substituted benzoic acid derivatives are a cornerstone of medicinal chemistry. preprints.orgnih.govresearchgate.net Researchers frequently explore modifications of the benzoic acid scaffold to develop new therapeutic agents. The ether linkages can be varied to modulate lipophilicity and pharmacokinetic properties. The specific substitution pattern of this compound could be a target for the design of molecules with specific biological activities. Studies on other substituted benzoic acids have shown a wide range of biological effects, including anticancer and antimicrobial properties. preprints.orgnih.gov

The synthesis of various ester and amide derivatives from the carboxylic acid functionality is another common research trajectory. These derivatives are often prepared to enhance biological activity or to create prodrugs that can be metabolized in vivo to the active carboxylic acid. nih.gov

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present data for the closely related and well-characterized compound, 4-Methoxybenzoic acid . This information serves as a useful proxy for understanding the general physicochemical and spectroscopic properties of this class of compounds.

Table 1: Physicochemical Properties of 4-Methoxybenzoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 182-185 °C |

| Boiling Point | 275 °C |

| pKa | 4.47 |

| LogP | 1.96 |

Data sourced from PubChem CID 7478 nih.gov

Table 2: Spectroscopic Data of 4-Methoxybenzoic Acid

| Spectroscopy | Key Features |

|---|---|

| ¹H NMR | Aromatic protons (~6.9-8.0 ppm), Methoxy protons (~3.8 ppm), Carboxylic acid proton (>10 ppm) |

| ¹³C NMR | Aromatic carbons (~114-164 ppm), Methoxy carbon (~55 ppm), Carbonyl carbon (~172 ppm) |

| IR (Infrared) | C=O stretch (~1680 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C-O stretch (~1250 cm⁻¹) |

Characteristic ranges based on general spectroscopic principles for aromatic compounds. openstax.orglibretexts.orglibretexts.orgresearchgate.netyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFITOVUIPDYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxy 2 Prop 2 En 1 Yloxy Benzoic Acid and Its Derivatives

Strategies for the Construction of the 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic Acid Core

The assembly of the this compound framework requires the strategic and regioselective introduction of its constituent functional groups onto the aromatic ring. Key steps involve the formation of the aryl allyl ether and the placement of the methoxy (B1213986) and carboxylic acid functionalities.

Regioselective Alkylation Reactions in the Formation of Aryl Allyl Ethers

The formation of the aryl allyl ether bond in this compound necessitates the regioselective alkylation of a dihydroxybenzoic acid precursor. The challenge lies in selectively functionalizing the hydroxyl group at the C2 position while leaving the C4 hydroxyl group unmodified, or vice versa, followed by subsequent methylation.

A common precursor for such a synthesis is 2,4-dihydroxybenzoic acid. The differential acidity of the two phenolic hydroxyl groups can be exploited to achieve regioselectivity. The hydroxyl group at the C4 position is typically more acidic than the one at the C2 position, which is involved in intramolecular hydrogen bonding with the adjacent carboxylic acid group. This difference in acidity allows for selective deprotonation and subsequent alkylation at the more acidic C4 position under carefully controlled conditions.

However, to achieve the desired 2-allyloxy substitution pattern, a direct regioselective alkylation of the C2 hydroxyl group is required. Studies on similar systems, such as 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, have demonstrated that the use of specific bases and solvents can influence the regioselectivity of alkylation. For instance, cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) has been shown to favor alkylation at the 4-position of 2,4-dihydroxybenzaldehyde (B120756) with high selectivity nih.govresearchgate.net. This preference is attributed to the favorable basicity of CsHCO₃ for selective deprotonation of the more acidic 4-hydroxyl group nih.gov.

To obtain the 2-allyloxy isomer, one might need to employ protecting group strategies or explore alternative reaction conditions that favor alkylation at the less acidic C2 hydroxyl group. This could potentially be achieved by using bulky bases or by leveraging kinetic control at low temperatures.

Table 1: Conditions for Regioselective Alkylation of Dihydroxy Aromatic Compounds

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| 2,4-Dihydroxybenzaldehyde | Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 80 | 4-Alkoxy-2-hydroxybenzaldehyde | up to 95 | nih.gov |

| 2,4-Dihydroxyacetophenone | Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 80 | 4-Alkoxy-2-hydroxyacetophenone | up to 95 | nih.gov |

This table presents data for analogous systems, illustrating the principle of regioselective alkylation.

Methodologies for the Introduction of Methoxy and Carboxylic Acid Functionalities onto the Aromatic Ring

The introduction of the methoxy and carboxylic acid groups can be achieved through various established synthetic routes. One common approach involves the carboxylation of a suitably substituted anisole (B1667542) derivative. For instance, 3-allyloxyanisole could serve as a precursor. The carboxylation of aromatic compounds can be achieved using carbon dioxide under catalysis. One such method employs "Frustrated Lewis Pairs" (FLPs) based on Si/Al systems to activate CO₂ for the carboxylation of aromatics, yielding carboxylic acids in good yields researchgate.net. The regioselectivity of this electrophilic substitution would be directed by the existing methoxy and allyloxy groups.

Alternatively, the synthesis can start from a commercially available substituted benzoic acid, such as 4-methoxybenzoic acid (p-anisic acid) chemsynthesis.combldpharm.com. Functionalization of this starting material would then be required to introduce the hydroxyl group at the C2 position, which can subsequently be allylated. Another approach involves the oxidation of a precursor like anethole (B165797) (1-methoxy-4-(1-propenyl)benzene) to produce 4-methoxybenzoic acid google.com.

The synthesis of various methoxybenzoic acid derivatives is well-documented. For example, the preparation of alkali metal methoxybenzoates can be achieved through nucleophilic substitution of a chlorobenzonitrile with sodium methoxide, followed by hydrolysis google.com.

Functionalization and Derivatization of this compound

The allylic moiety in this compound provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations Involving the Allylic Moiety

Cross-Coupling Reactions: The allylic double bond is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. In a Heck reaction, an unsaturated halide reacts with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene beilstein-journals.org. For this compound, a Heck reaction with an aryl or vinyl halide could lead to the formation of a more complex, substituted allylic chain. The reaction is typically catalyzed by palladium complexes and is known for its high trans selectivity uni.lu. Continuous flow chemistry in supercritical carbon dioxide has also been explored for Heck reactions, offering a greener alternative to traditional solvents beilstein-journals.org.

Regioselective Alkylation: The allylic C-H bonds of aryl allyl ethers can be functionalized through direct alkylation. Palladium-catalyzed allylic C-H alkylation provides a direct method to form new carbon-carbon bonds. These reactions can be rendered regioselective and enantioselective by the appropriate choice of catalyst and ligands . For instance, the alkylation of cyclic allylborates with allylic bromides has been shown to proceed with high regioselectivity nih.gov.

Arylcyanation: The introduction of a nitrile group (cyanation) onto the allylic moiety can be achieved through various methods. Hydrocyanation, the addition of hydrogen cyanide across the double bond, is a well-established industrial process, often catalyzed by nickel complexes researchgate.net. For laboratory-scale synthesis, safer methods involving radical cyanation of aryl alkyl ethers have been developed. For example, a site-selective α-aryloxyalkyl C-H cyanation can be achieved using an acridinium (B8443388) photocatalyst beilstein-journals.org.

Table 2: Examples of Carbon-Carbon Bond Forming Reactions on Allylic Systems

| Reaction Type | Substrate Type | Reagent | Catalyst/Conditions | Product Type | Key Features | Reference |

| Heck Reaction | Aryl Halide, Alkene | Base | Palladium catalyst | Substituted Alkene | High trans selectivity | beilstein-journals.orguni.lu |

| Allylic C-H Alkylation | Allyl Ether | - | Pd(0) complex, Lewis acid co-catalyst | Branched Allyl Ether | Regio- and enantioselective | |

| Radical Cyanation | Aryl Alkyl Ether | TsCN | Acridinium photocatalyst, light | α-Cyanated Ether | Site-selective C-H functionalization | beilstein-journals.org |

This table provides representative examples of the reaction types discussed.

Electrophilic Additions: The electron-rich double bond of the allylic group is susceptible to electrophilic attack. The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction sigmaaldrich.com. This reaction proceeds through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon researchgate.net. The reaction of HX with the allylic double bond of this compound would be expected to yield a halo-substituted derivative.

Nucleophilic Additions: While simple alkenes are generally not reactive towards nucleophiles, the double bond in the allylic moiety can be activated to undergo nucleophilic attack. For instance, metal-catalyzed reactions can generate intermediates that are susceptible to nucleophilic addition. Directed nucleophilic addition of phenoxides to cyclopropenes, which are strained alkenes, has been reported, showcasing the possibility of nucleophilic additions to activated double bonds nih.gov. In the context of the target molecule, activation of the allylic double bond, for example through coordination to a transition metal, could facilitate the addition of various nucleophiles.

Rearrangement Reactions of Allyl Ethers

Allyl aryl ethers are valuable synthetic intermediates, primarily due to their ability to undergo thermal or Lewis acid-catalyzed Claisen rearrangement. This pericyclic reaction involves the ums.edu.myums.edu.my-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. In the case of this compound, this transformation would yield 3-allyl-2-hydroxy-4-methoxybenzoic acid.

The reaction typically proceeds by heating the allyl ether in a high-boiling solvent, such as N,N-diethylaniline or diphenyl ether. The intramolecular nature of the reaction ensures high efficiency in forming the C-C bond at the ortho position. If both ortho positions are blocked, a subsequent nih.govappchemical.com-sigmatropic shift can occur, leading to the para-substituted product, although this is not relevant for the substrate as the C3 position is available.

Table 1: Conditions for Claisen Rearrangement of Aryl Allyl Ethers

| Starting Material | Conditions | Product | Notes |

|---|---|---|---|

| This compound | Heat (e.g., 180-220 °C), High-boiling solvent (e.g., N,N-diethylaniline) | 3-allyl-2-hydroxy-4-methoxybenzoic acid | The reaction proceeds via a concerted ums.edu.myums.edu.my-sigmatropic shift. |

| Generic Allyl Phenyl Ether | Lewis Acid (e.g., BCl₃, AlCl₃), Lower Temperature | 2-allylphenol | Lewis acids can catalyze the rearrangement under milder conditions. |

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that serves as a key handle for diversification through various coupling reactions.

Esterification and amidation are fundamental transformations of the carboxylic acid group in this compound. These reactions are crucial for creating a diverse library of derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach. Alternatively, for more sensitive substrates or to improve yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction of benzoic acid with alcohols having 7 to 13 carbon atoms can be catalyzed by tin(II) compounds, with the water of reaction being removed by distillation. google.com

Amidation: The formation of amides from the parent acid typically requires activation of the carboxyl group. This is often accomplished by converting the carboxylic acid into a more reactive acyl chloride or by using peptide coupling reagents (e.g., HATU, HOBt/EDC). The activated species then readily reacts with a primary or secondary amine to form the corresponding amide bond.

Table 2: Representative Esterification and Amidation Conditions

| Reaction Type | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Alkyl Ester |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room Temperature, Anhydrous Solvent (e.g., DCM) | Alkyl Ester |

| Amide Coupling | Amine (R-NH₂), EDC, HOBt | Room Temperature, Anhydrous Solvent (e.g., DMF) | Amide |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Reflux, then addition of Amine | Amide |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acetamido carboxamide derivatives. nih.gov

In the context of this compound, this compound would serve as the carboxylic acid component. The reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and the carboxylic acid. nih.gov This one-pot synthesis allows for the rapid generation of complex, peptide-like structures, offering a powerful tool for creating diverse molecular scaffolds from the parent benzoic acid. The intermediate nitrilium ion can be trapped by various nucleophiles, not just the carboxylic acid, expanding the scope of Ugi-type reactions. nih.gov

Table 3: Components of the Ugi Four-Component Reaction

| Component | Role | Example |

|---|---|---|

| Carboxylic Acid | Nucleophile | This compound |

| Aldehyde/Ketone | Electrophile | Benzaldehyde |

| Amine | Nucleophile | Aniline |

| Isocyanide | Carbene-equivalent | tert-Butyl isocyanide |

Transformations and Interconversions of Aromatic Substituents

Modifying the substituents on the aromatic ring provides another avenue for structural diversification.

The conversion of the methoxy group at the C4 position to a hydroxyl group is a common and important transformation. This O-demethylation can be challenging due to the stability of the methyl ether. chem-station.com Several reagents and conditions have been developed for this purpose.

Strong Lewis acids like boron tribromide (BBr₃) are highly effective, even at low temperatures, by coordinating to the ether oxygen and facilitating nucleophilic attack by the bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose. chem-station.comgoogle.com Strong Brønsted acids, such as 47% hydrobromic acid (HBr) at high temperatures, can also cleave the ether via protonation followed by Sₙ2 attack by the bromide anion. chem-station.com In some cases, electron-donating substituents on the aromatic ring can promote demethylation. nih.gov

Table 4: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | -78 °C to RT, DCM | Lewis acid activation | chem-station.com |

| Aluminum chloride (AlCl₃) | 0 °C to Reflux, DCM or Acetonitrile | Lewis acid activation | chem-station.comgoogle.com |

| Hydrobromic acid (HBr, 47%) | High Temperature (e.g., 130 °C) | Brønsted acid activation | chem-station.com |

| Alkyl Thiols (e.g., Dodecanethiol) | High Temperature (e.g., 130 °C), NMP or DMSO | Nucleophilic demethylation | chem-station.com |

Electrophilic aromatic substitution allows for the introduction of halogen atoms onto the benzene (B151609) ring. N-bromosuccinimide (NBS) is a convenient and widely used reagent for bromination. masterorganicchemistry.com It serves as a source of electrophilic bromine, often activated by a catalyst or initiator. organic-chemistry.org

For this compound, the regioselectivity of bromination is dictated by the directing effects of the existing substituents. The -OCH₃ and -OCH₂CH=CH₂ groups are both strongly activating and ortho-, para-directing. The -COOH group is deactivating and meta-directing. The powerful activating nature of the alkoxy groups will dominate. The position ortho to the allyloxy group (C3) and ortho to the methoxy group (C5) are the most likely sites for substitution. Steric hindrance from the adjacent allyloxy group might favor substitution at the C5 position. The reaction can be performed using NBS in a suitable solvent like acetonitrile. researchgate.net Catalysts such as Lewis acids or additives like lactic acid derivatives can enhance the reactivity of NBS for aromatic bromination. nsf.gov

Table 5: Predicted Regioselectivity of Bromination

| Position | Activating/Deactivating Influence | Predicted Reactivity |

|---|---|---|

| C3 | Ortho to -OAllyl (activating), Ortho to -COOH (deactivating) | Possible, but may be sterically hindered. |

| C5 | Ortho to -OCH₃ (activating), Meta to -OAllyl and -COOH | Highly probable site of bromination. |

| C6 | Ortho to -COOH (deactivating), Meta to -OCH₃ | Unlikely. |

Nucleophilic Aromatic Substitution for Aryloxy Group Diversification

Nucleophilic aromatic substitution (SNAr) represents a fundamental strategy for the formation of aryl ethers, although its direct application to electron-rich systems like this compound is challenging. The SNAr mechanism typically requires an aromatic ring to be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or carbonyl groups, positioned ortho or para to a suitable leaving group (commonly a halide). chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

The reaction proceeds via an addition-elimination pathway. A nucleophile, such as an alkoxide or phenoxide, attacks the electrophilic carbon atom bearing the leaving group. youtube.com This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of EWGs at ortho/para positions is crucial as they delocalize the negative charge, stabilizing this intermediate. chemistrysteps.com In the final step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com

For the diversification of the aryloxy group in systems related to this compound, a precursor molecule would need to be strategically functionalized with such activating groups. For example, nitration of a halobenzoic acid derivative would create a substrate amenable to SNAr, allowing for the introduction of various aryloxy or alkoxy groups by reacting it with the corresponding phenols or alcohols in the presence of a base. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

While not a primary route for the synthesis of the title compound itself due to the electron-donating nature of its methoxy and allyloxy substituents, understanding the principles of SNAr is vital for designing synthetic pathways to a diverse range of functionalized derivatives.

Catalytic Approaches in the Synthesis and Transformation of Related Chemical Systems

Palladium catalysis offers a powerful and versatile toolkit for the synthesis and transformation of complex molecules, including derivatives of this compound. The "prop-2-en-1-yloxy" (allyl ether) moiety is particularly responsive to a range of palladium-catalyzed reactions, enabling stereoselective and regioselective modifications.

A key transformation is the Tsuji-Trost reaction , or palladium-catalyzed allylic alkylation, which involves the substitution of a leaving group at an allylic position. wikipedia.org The reaction proceeds through a characteristic η³-π-allylpalladium intermediate, which is formed by the oxidative addition of a Pd(0) catalyst to the allylic substrate. nrochemistry.comorganic-chemistry.org This intermediate can then be attacked by a wide variety of nucleophiles. organic-chemistry.org The regioselectivity of the nucleophilic attack is influenced by factors such as the nature of the ligands on the palladium catalyst and the steric and electronic properties of both the allyl substrate and the nucleophile. nrochemistry.com In many cases, unsymmetrical allyl substrates undergo substitution at the least sterically hindered position. nrochemistry.com The use of chiral phosphine (B1218219) ligands has enabled the development of highly enantioselective versions of this reaction, known as the Trost Asymmetric Allylic Alkylation (AAA), providing a route to chiral products with high enantiomeric excess. wikipedia.orgacs.org

Another relevant palladium-catalyzed process is the redox-relay Heck reaction. This transformation can be used to synthesize chiral allylic ethers through the enantioselective coupling of aryl enol ethers with alkenyl triflates. nih.govnih.gov This method provides access to highly functionalized aryl allyl ethers in good yields and with excellent enantioselectivity. nih.gov

Furthermore, palladium catalysts are instrumental in C-H activation and functionalization reactions. While ortho-C-H functionalizations of benzoic acids are common, recent advances have enabled the more challenging meta-C-H functionalization through the use of specialized directing templates. researchgate.netnih.gov Palladium-catalyzed direct allylation of aryl C-H bonds has also been achieved using allylic pivalates in the presence of a silver co-catalyst, affording linear (E)-allylated arenes with high regioselectivity. berkeley.eduescholarship.org These methods open up avenues for directly modifying the aromatic core of benzoic acid derivatives.

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Tsuji-Trost Allylic Alkylation | Pd(PPh₃)₄ | Allylic acetate, Malonate nucleophile | Allylated malonate | Forms C-C bonds via a π-allylpalladium intermediate. | nrochemistry.com |

| Asymmetric Allylic Alkylation (AAA) | Pd₂(dba)₃, Trost Ligand | Allylic carbonate, Amine nucleophile | Chiral allylic amine | High enantioselectivity (up to 97% ee) using chiral ligands. | acs.org |

| Redox-Relay Heck Reaction | Pd(OAc)₂, Chiral Ligand | Aryl enol ether, Alkenyl triflate | Chiral β-alkenylated aldehyde | Enantio- and site-selective C-C bond formation. | nih.gov |

| Direct C-H Allylation | Pd(OAc)₂, Phosphine Ligand, AgOPiv | Arene, Allylic pivalate | Linear (E)-allylarene | Site-selective allylation of C-H bonds without a directing group. | berkeley.eduescholarship.org |

| meta-C-H Olefination | Pd(OAc)₂, Nitrile-based template | Benzoic acid derivative | meta-olefinated benzoic acid | Achieves challenging meta-functionalization via a directing template. | researchgate.net |

Beyond palladium, a variety of other transition metals, including copper, rhodium, and ruthenium, serve as powerful catalysts for the synthesis and functionalization of benzoic acids and their derivatives.

Copper-catalyzed reactions , particularly the Ullmann condensation, are classic and still widely used methods for forming C–O bonds to create aryl ethers. rsc.org Modern variations of this reaction often employ ligands to facilitate the coupling of aryl halides with alcohols or phenols under milder conditions than the traditional high-temperature procedures. Copper(II) catalysts, for instance, have been shown to efficiently couple aryl bromides with aliphatic diols. rsc.org Copper catalysis is also effective for the arylation of β-dicarbonyl compounds with 2-bromobenzoic acids. researchgate.net

Ruthenium-catalyzed reactions have emerged as a highly effective platform for C–H functionalization, often directed by the carboxylic acid group itself. mdpi.com The carboxylate group acts as a weakly coordinating directing group, enabling regioselective activation of the ortho C–H bond. rsc.org This strategy has been successfully applied to the arylation, alkenylation, and alkynylation of benzoic acids. rsc.orgresearchgate.net For example, ruthenium catalysts can mediate the ortho C–H alkenylation or alkylation of benzoic acids with allyl alcohols, where the reaction pathway can be selectively switched by tuning the reaction conditions. acs.org

Rhodium-catalyzed reactions are also prominent in chelation-assisted C–H functionalization. nih.gov Rh(III) catalysts, in particular, can activate C–H bonds through an electrophilic deprotonation pathway, leading to the formation of an aryl-rhodium intermediate that can subsequently react with various coupling partners like alkenes and alkynes. nih.gov Iridium catalysts have also been studied for the C-H functionalization of benzoic acid, leading to the synthesis of benzochromenone structures via coupling with benzoquinone. acs.org

| Metal Catalyst | Reaction Type | Substrate(s) | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Copper (Cu) | Ullmann C-O Coupling | Aryl bromide, Aliphatic diol | Hydroxyalkyl aryl ether | Ligand-free conditions possible; diol acts as reactant, ligand, and solvent. | rsc.org |

| Ruthenium (Ru) | ortho-C–H Alkenylation | Benzoic acid, Allyl alcohol | Phthalide | Carboxylate-directed C–H activation; switchable selectivity. | acs.org |

| Ruthenium (Ru) | ortho-C–H Arylation | Benzoic acid, Aryl halide | 2-Arylbenzoic acid | Weak O-coordination directs functionalization. | rsc.org |

| Rhodium (Rh) | C-H Oxidative Coupling | Arene with directing group, Alkene | Alkenylated arene | Chelation-assisted C-H activation via an electrophilic pathway. | nih.gov |

| Iridium (Ir) | C-H Functionalization | Benzoic acid, Benzoquinone | Benzo[c]chromen-6-one | Catalytic H/D exchange and coupling with quinones. | acs.org |

The principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical syntheses. epa.govpnas.org These principles are highly relevant to the production of aryl ethers and carboxylic acids, aiming to reduce waste, minimize energy consumption, and utilize safer materials. yale.edunih.gov

Key green chemistry principles applicable to these syntheses include:

Prevention : It is better to prevent waste than to clean it up after it has been created. yale.edu This can be achieved through high-yielding, atom-economical reactions.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Catalytic C-H activation reactions are often highly atom-economical as they avoid the need for pre-functionalized substrates.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. yale.edu The transition-metal catalyzed processes discussed previously are prime examples.

Safer Solvents and Auxiliaries : The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical CO₂, or bio-based solvents. epa.govpnas.org For example, copper-catalyzed Ullmann reactions have been successfully performed in aqueous micellar solutions. proquest.com

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. epa.govyale.edu Microwave-assisted synthesis is a prominent technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. orgchemres.orgthieme-connect.com This has been applied to Williamson ether synthesis and other coupling reactions, often providing excellent yields in minutes. tsijournals.comrroij.comhakon-art.com

Use of Renewable Feedstocks : Whenever practicable, starting materials should be derived from renewable sources rather than depleting fossil fuels. epa.gov There is significant research into developing catalytic routes to produce carboxylic acids from biomass. rsc.org

Sustainable routes for aryl ether synthesis often focus on improving classic reactions. For instance, microwave-assisted, solvent-free Williamson ether synthesis using solid bases like potassium carbonate offers a rapid and efficient method. orgchemres.org Similarly, catalyst-free, microwave-assisted methods for synthesizing diaryl ethers from nitroarenes and phenols have been developed as an eco-friendly alternative. thieme-connect.com For carboxylic acids, sustainable approaches include electrocarboxylation of aryl halides using CO₂ as a renewable C1 source, which avoids the handling of toxic carbon monoxide gas. researchgate.net

Mechanistic Investigations and Elucidation of Reaction Pathways

Reaction Mechanisms Governing Transformations of the Allylic Ether Moiety

The allylic ether moiety, specifically the prop-2-en-1-yloxy group, is a key reactive center in "4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid." Its transformations are primarily governed by pericyclic reactions, metal-catalyzed processes, and nucleophilic substitutions.

One of the most significant thermal transformations of aryl allyl ethers is the Claisen rearrangement , a libretexts.orglibretexts.org-sigmatropic rearrangement. libretexts.orgorganic-chemistry.org When heated, typically to temperatures around 200-250 °C, this compound undergoes an intramolecular rearrangement to yield an ortho-allylphenol derivative. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgucalgary.ca This mechanism involves the simultaneous formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the ortho-position of the benzene (B151609) ring (C3), and the cleavage of the ether's C-O bond. ucalgary.caquora.com This initially forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable phenolic form, restoring aromaticity. libretexts.orgucalgary.ca If both ortho positions are blocked, the allyl group can undergo a subsequent Cope rearrangement to the para position. organic-chemistry.org

The mechanism is well-supported by isotopic labeling studies. When the terminal carbon of the allyl group is labeled (e.g., with ¹⁴C), it is this specific carbon that becomes attached to the aromatic ring, confirming the cyclic nature of the transition state and the inversion of the allyl group. libretexts.org

Beyond thermal rearrangements, the allylic group is susceptible to various metal-catalyzed transformations. Palladium-catalyzed reactions, for instance, are common for allylic substitutions. These reactions typically involve the formation of a η³-allyl palladium intermediate, which can then be attacked by a nucleophile. The regioselectivity and stereoselectivity of such reactions can be controlled by the choice of ligands on the palladium catalyst.

The table below summarizes key mechanistic pathways for the allylic ether moiety.

| Transformation | Mechanism Type | Key Intermediates/Transition States | Typical Conditions | Resulting Functional Group |

| Claisen Rearrangement | libretexts.orglibretexts.org-Sigmatropic Rearrangement | Six-membered cyclic transition state; Cyclohexadienone intermediate | Thermal (Heat, ~250 °C) | ortho-Allylphenol |

| Palladium-Catalyzed Allylic Substitution | Organometallic Catalysis | η³-Allyl Palladium Complex | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Nucleophile | Substituted Alkene |

| Acid-Catalyzed Hydrolysis | Sₙ1-like | Allylic Carbocation | Aqueous Acid (e.g., HCl, H₂SO₄) | Phenol and Allyl Alcohol |

Detailed Studies of Aromatic Substitution and Functional Group Interconversion Mechanisms

The benzene ring of this compound is substituted with three distinct groups, each influencing the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the interplay of the directing effects of these substituents. msu.edulibretexts.org

4-Methoxy Group (-OCH₃): This is a strongly activating group due to its +R (resonance) effect, where the oxygen's lone pairs donate electron density to the ring. It is an ortho, para-director.

2-(prop-2-en-1-yloxy) Group (-OCH₂CH=CH₂): Similar to the methoxy (B1213986) group, the allyloxy group is also activating and an ortho, para-director due to the +R effect of the ether oxygen.

1-Carboxylic Acid Group (-COOH): This is a deactivating group due to its -I (inductive) and -R effects, withdrawing electron density from the ring. It acts as a meta-director. libretexts.org

The positions open for substitution are C3, C5, and C6. The directing effects of the existing substituents can be either reinforcing (cooperative) or antagonistic (non-cooperative). msu.edu In this molecule, the two activating groups (-OCH₃ and -OCH₂CH=CH₂) strongly direct incoming electrophiles to the positions ortho and para to themselves, while the deactivating -COOH group directs to its meta positions.

The -OCH₂CH=CH₂ group at C2 directs towards C3 (ortho) and C5 (para).

The -OCH₃ group at C4 directs towards C3 and C5 (both ortho).

The -COOH group at C1 directs towards C3 and C5 (both meta).

In this case, the directing effects are strongly reinforcing . All three groups direct incoming electrophiles to positions C3 and C5. Between these two, C5 is generally favored due to reduced steric hindrance from the adjacent carboxylic acid and allyloxy groups at C1 and C2. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur predominantly at the C5 position.

Functional group interconversions (FGI) involve the transformation of one functional group into another. solubilityofthings.comub.edu For analogues of this compound, several FGI mechanisms are relevant. For example, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by subsequent hydride transfers and protonation during workup. Conversely, an alkyl side-chain introduced onto the ring could be oxidized to a carboxylic acid. youtube.com

| Substituent Group | Position | Electronic Effect | Directing Effect |

| -COOH | C1 | Deactivating (-R, -I) | meta |

| -OCH₂CH=CH₂ | C2 | Activating (+R, -I) | ortho, para |

| -OCH₃ | C4 | Activating (+R, -I) | ortho, para |

Mechanistic Insights into Catalytic Cycles Involved in the Synthesis and Derivatization of Analogues

Catalytic cycles are fundamental to the efficient synthesis and derivatization of complex molecules like analogues of this compound. Palladium-based catalysts are particularly versatile for C-C and C-heteroatom bond formation.

A key reaction for derivatizing the allylic moiety is the palladium-catalyzed allylic substitution . The generally accepted catalytic cycle for a Pd(0) catalyst begins with the oxidative addition of the allylic ether substrate to the Pd(0) complex. This step forms a cationic (η³-allyl)palladium(II) intermediate, with the phenoxide of the benzoic acid acting as a leaving group. A nucleophile then attacks the allyl ligand, typically at one of the terminal carbons. This is the product-forming step, known as reductive elimination, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. acs.org The regioselectivity of the nucleophilic attack is influenced by both electronic factors and the steric properties of the ligands attached to the palladium center.

Another powerful method for derivatizing the aromatic core involves carboxyl-directed C-H activation . Palladium(II) catalysts can coordinate to the carboxylic acid group, which then directs the catalyst to activate an ortho C-H bond (in this case, at the C6 position). researchgate.net This forms a five-membered palladacycle intermediate. This intermediate can then undergo various transformations, such as coupling with alkyl halides. The catalytic cycle would involve:

Coordination of the benzoic acid to the Pd(II) catalyst.

Concerted metalation-deprotonation to form the palladacycle.

Oxidative addition of a coupling partner (e.g., an alkyl halide).

Reductive elimination to form the C-C bond and regenerate a Pd(II) species. researchgate.net

These catalytic approaches provide efficient pathways to a wide range of analogues by modifying either the allylic side chain or the aromatic scaffold.

Stereochemical Control and Diastereoselectivity in Multistep Syntheses Involving Related Scaffolds

Achieving stereochemical control is a critical challenge in the synthesis of complex organic molecules. For scaffolds related to this compound, stereocenters can be introduced at several positions, particularly on the allylic side chain.

When performing reactions on the allylic double bond, such as epoxidation or dihydroxylation, new stereocenters are created. The facial selectivity of these reactions determines the diastereomeric ratio (d.r.) of the products. Diastereoselectivity can often be controlled by substrate-directing groups. For instance, if the carboxylic acid is converted to an alcohol, the resulting hydroxyl group can direct an epoxidation agent (like m-CPBA or a metal-peroxo species) to the syn-face of the double bond through hydrogen bonding or coordination, leading to a high diastereomeric excess. acs.org

In catalytic enantioselective additions, chiral catalysts are employed to control the formation of a specific enantiomer. For example, the catalytic, enantioselective addition of an allyl group to a ketimine can produce an α-tertiary amine with high diastereoselectivity and enantiomeric ratio (e.r.). nih.gov The mechanism involves the formation of a chiral catalyst-substrate complex that preferentially allows attack from one enantiotopic face.

The table below outlines strategies for achieving stereochemical control in reactions involving allylic systems.

| Reaction Type | Strategy for Stereocontrol | Mechanistic Principle | Expected Outcome |

| Allylic Epoxidation | Substrate-directed synthesis (e.g., using a nearby hydroxyl group) | The directing group coordinates with the reagent, forcing its delivery to one face of the alkene. | High diastereoselectivity (e.g., syn-epoxide). |

| Asymmetric Dihydroxylation | Use of chiral ligands (e.g., Sharpless AD-mix) | The chiral ligand-osmium complex creates a chiral pocket, favoring cycloaddition to one face of the alkene. | High enantioselectivity. |

| Catalytic Allylic Alkylation | Use of chiral phosphine (B1218219) ligands with a metal catalyst (e.g., Pd) | The chiral ligand influences the geometry of the (η³-allyl)palladium intermediate and controls the trajectory of the incoming nucleophile. | High enantioselectivity and diastereoselectivity. |

| Photooxygenation | Hydroxy-directed ene reaction with singlet oxygen | The hydroxyl group coordinates with singlet oxygen, directing the ene reaction to a specific face and position. acs.org | High regio- and diastereoselectivity. acs.org |

These mechanistic principles are crucial for the rational design of synthetic routes to stereochemically pure analogues of this compound for various scientific applications.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular framework of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal detailed information about the molecular formula, functional groups, and the precise arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. For 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, with a molecular formula of C₁₁H₁₂O₄, the theoretical monoisotopic mass is 208.07356 Da. uni.lu HRMS analysis provides an experimental mass measurement that can confirm this formula, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing the compound within complex mixtures, ensuring that the mass spectrum obtained is from the pure substance. lcms.cz The technique ionizes the molecule, and the resulting mass-to-charge ratios (m/z) of the parent ion and its various adducts (e.g., with hydrogen, sodium, or potassium ions) are measured. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further probe the molecular structure by breaking the molecule into smaller, identifiable pieces, providing evidence for the presence of the methoxy (B1213986), allyl, and benzoic acid moieties.

| Adduct | Predicted m/z |

| [M+H]⁺ | 209.08084 |

| [M+Na]⁺ | 231.06278 |

| [M-H]⁻ | 207.06628 |

| [M+NH₄]⁺ | 226.10738 |

| [M+K]⁺ | 247.03672 |

| [M]⁺ | 208.07301 |

Table 1. Predicted m/z values for various adducts of this compound, as calculated using advanced prediction models. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm). The aromatic protons would appear in the aromatic region (around 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy group would present as a sharp singlet around 3.8 ppm. chemicalbook.com The protons of the prop-2-en-1-yloxy group would show characteristic signals: the -OCH₂- protons around 4.6 ppm, and the vinylic protons (=CH- and =CH₂) between 5.0 and 6.5 ppm, with complex splitting due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (~170 ppm). Aromatic carbons would resonate in the 100-160 ppm range, while the methoxy carbon would be around 55 ppm. The carbons of the allyl group would also have characteristic shifts.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~170 |

| Aromatic Ring (-C₆H₃-) | 6.5 - 8.0 (m) | 100 - 160 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~56 |

| Allyl (-OCH₂CH=CH₂) | 4.5 - 4.7 (d, 2H) | ~69 |

| Allyl (-OCH₂CH=CH₂) | 5.9 - 6.2 (m, 1H) | ~132 |

| Allyl (-OCH₂CH=CH₂) | 5.2 - 5.5 (m, 2H) | ~118 |

Table 2. Predicted ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound based on analogous structures. chemicalbook.comrsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the functional groups present.

In the IR spectrum of this compound, a very broad absorption band would be expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450–1600 cm⁻¹ region. The asymmetric C-O-C stretching of the aryl ether would be observed around 1250 cm⁻¹. Furthermore, characteristic bands for the allyl group, including the C=C stretch (~1650 cm⁻¹) and out-of-plane C-H bending of the vinyl group, would be present. researchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the allyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Allyl Group | C=C Stretch | ~1650 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

| Aryl Ether | C-O-C Stretch | ~1250 |

Table 3. Expected characteristic vibrational frequencies in the IR and Raman spectra for this compound. researchgate.net

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and dihedral angles can be determined with high precision. While a specific crystal structure for the title compound is not detailed, analysis of closely related derivatives provides significant insight into its expected solid-state structure.

Analysis of derivatives allows for a detailed prediction of the molecular geometry. In the crystal structure of p-methoxybenzoic acid (anisic acid), the parent structure, the C-C bond distances within the phenyl ring range from 1.379 to 1.396 Å. rsc.org The bond connecting the ring to the carboxyl group is approximately 1.502 Å. rsc.org For the carboxyl group itself, the C=O double bond is shorter (~1.233 Å) than the C-OH single bond (~1.290 Å). rsc.org The methoxy group features a C(ring)-O bond of about 1.360 Å and an O-CH₃ bond of 1.443 Å. rsc.org These parameters provide a reliable baseline for the expected geometry of the 4-methoxybenzoic acid core of the target molecule. The addition of the bulky prop-2-en-1-yloxy group at the ortho position may introduce minor steric distortions to these values.

| Bond | Expected Bond Length (Å) | Source Compound |

| C(ring)-C(ring) | 1.379 - 1.396 | p-Methoxybenzoic acid rsc.org |

| C(ring)-C(carboxyl) | 1.502 | p-Methoxybenzoic acid rsc.org |

| C=O | 1.233 | p-Methoxybenzoic acid rsc.org |

| C-OH | 1.290 | p-Methoxybenzoic acid rsc.org |

| C(ring)-O(methoxy) | 1.360 | p-Methoxybenzoic acid rsc.org |

| O(methoxy)-CH₃ | 1.443 | p-Methoxybenzoic acid rsc.org |

Table 4. Typical bond lengths observed in the crystal structure of p-methoxybenzoic acid, a key structural component of the title compound. rsc.org

Dihedral angles are crucial for defining the three-dimensional shape and conformational preferences of a molecule. In many benzoic acid derivatives, the carboxylic acid group is not perfectly coplanar with the benzene ring due to steric hindrance or crystal packing forces. For example, in 2-fluoro-4-(methoxycarbonyl)benzoic acid, the dihedral angle between the carboxylic acid and the benzene ring is 20.18°. nih.gov A similar twist might be expected for this compound due to the ortho-substituent.

| Dihedral Angle | Description | Observed Value (°) | Source Compound |

| C(ring)-C(ring)-C(carboxyl)-O | Carboxyl twist | 20.18 | 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.gov |

| C(methyl)-O-C(ring)-C(ring) | Methoxy planarity | -1.14 | (E)-2-hydroxy-4′-methoxyazastilbene researchgate.net |

| C(ring)-O-CH₂-C(allyl) | Side chain twist | -78.02 | (E,E)-1,2-Bis[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]hydrazine researchgate.net |

Table 5. Representative dihedral angles from crystal structures of related molecules, illustrating potential conformational features of this compound.

Characterization of Supramolecular Assembly and Intermolecular Interactions in the Crystalline State

Information on the supramolecular chemistry of this compound is not available in the reviewed scientific literature. The following subsections, therefore, represent a general framework for the analysis that would be conducted should crystallographic data become available.

A definitive analysis of the hydrogen bonding networks within the crystal structure of this compound cannot be presented without experimental data. Typically, for benzoic acid derivatives, one would expect to observe strong O-H...O hydrogen bonds, often leading to the formation of centrosymmetric dimers where the carboxylic acid moieties of two molecules interact. Further intermolecular and intramolecular hydrogen bonds, such as C-H...O interactions involving the methoxy or prop-2-en-1-yloxy substituents and the aromatic ring, could also play a significant role in stabilizing the crystal lattice. The specific geometry, strength, and directionality of these bonds would be determined through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. DFT methods are widely used to study substituted benzoic acids, providing a balance between computational cost and accuracy. nih.govresearchgate.netsemanticscholar.org

For 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, DFT calculations at a level like B3LYP/6-311++G(d,p) can be employed to optimize the molecule's geometry and compute key electronic properties. semanticscholar.org These calculations reveal insights into the molecule's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, negative potential (red regions) would be expected around the oxygen atoms of the carboxylic, methoxy (B1213986), and ether groups, indicating susceptibility to electrophilic attack. Positive potential (blue regions) would likely be found around the carboxylic hydrogen, making it the primary site for deprotonation.

Reaction energetics, such as the enthalpy of formation or the energy change in a reaction like deprotonation, can be calculated to assess thermodynamic stability and feasibility. nih.govpreprints.org

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical parameters obtained from DFT calculations for a benzoic acid derivative. The values are for illustrative purposes only.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -725.123 | Ground state energy of the optimized geometry |

| HOMO Energy (eV) | -6.54 | Relates to ionization potential and electron-donating ability |

| LUMO Energy (eV) | -1.21 | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (eV) | 5.33 | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotation around several single bonds, including the C-O bonds of the ether linkage and the C-C bond of the carboxylic acid group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and map the potential energy surface. researchgate.net

Theoretical studies on substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a critical factor. nih.govresearchgate.net For the target molecule, a key aspect would be the interplay between the bulky prop-2-en-1-yloxy group at the 2-position and the carboxylic acid group. A potential energy scan can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The most stable conformer, the global minimum on the energy landscape, represents the most probable structure of the molecule in the gas phase.

Table 2: Example of Conformational Energy Analysis This table illustrates how relative energies of different conformers, defined by key dihedral angles, would be presented. The values and conformer descriptions are hypothetical.

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kJ/mol) |

|---|---|---|---|

| A (Global Minimum) | 178.5° | 0.5° | 0.00 |

| B | 85.2° | 1.2° | +8.5 |

| C | 179.1° | 179.5° | +12.3 |

| D | -88.9° | 178.9° | +15.7 |

Theoretical Studies on Reaction Pathways and Transition State Geometries

Computational chemistry can model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. For this compound, one could study reactions such as its synthesis (e.g., Williamson ether synthesis) or its subsequent transformations (e.g., esterification or decarboxylation).

This analysis involves identifying the structures of the reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. The geometry of the TS provides insight into the bonding changes occurring during the reaction. By calculating the energies of these species, the activation energy (the difference in energy between the reactants and the transition state) can be determined. A lower activation energy implies a faster reaction rate. Studies on the decarboxylation of benzoic acid, for example, have used DFT to compare different potential mechanisms and calculate their respective activation energies. ajgreenchem.com

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction This table shows an example of calculated energies for a reaction pathway. The reaction and values are for illustrative purposes.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +95.4 |

| Products | Final materials | -25.1 |

| Activation Energy | Energy barrier (TS - Reactants) | +95.4 |

| Reaction Energy | Overall energy change (Products - Reactants) | -25.1 |

Molecular Modeling for Rational Design of Catalytic Systems and Ligand-Substrate Interactions

The structural and electronic information obtained from quantum chemical calculations can be used in molecular modeling to understand and design larger systems. If this compound were being investigated as a substrate for an enzyme or as a ligand for a receptor, molecular docking could be employed.

Docking simulations would predict the preferred binding orientation of the molecule within the active site of a protein. These simulations use scoring functions to estimate the binding affinity, which depends on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The calculated MEP and atomic charges of the benzoic acid derivative would be crucial for understanding these electrostatic interactions. This approach is instrumental in drug discovery for designing molecules with improved binding and, consequently, higher biological activity.

Quantitative Structure-Activity Relationships (QSAR) in the Context of Chemical Reactivity and Rational Synthetic Design for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to guide the synthesis of new compounds with enhanced properties.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size (e.g., molecular weight), shape, lipophilicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies, dipole moment). dergipark.org.trnih.gov Statistical methods, like multiple linear regression, are then used to create a mathematical equation that correlates these descriptors with an experimentally measured activity. A robust QSAR model can predict the activity of new, unsynthesized analogues, allowing chemists to prioritize the synthesis of the most promising candidates.

Table 4: Selected Molecular Descriptors for a QSAR Study This table lists typical descriptors that would be calculated for a series of compounds in a QSAR analysis.

| Descriptor Type | Descriptor Example | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Steric | Molecular Volume | Size and bulk of the molecule |

| Hydrophobic | LogP | Partitioning between water and octanol |

| Topological | Balaban J index | Molecular branching and connectivity |

| Quantum Chemical | Dipole Moment | Overall polarity |

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2-(prop-2-en-1-yloxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols starting from substituted benzoic acid derivatives. Key steps include:

- Methoxy group introduction : Alkylation of 4-hydroxybenzoic acid using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Allyloxy group installation : Nucleophilic substitution of a hydroxyl group with allyl bromide, facilitated by phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Critical Factors : - Temperature control during allylation (40–60°C) minimizes side reactions like polymerization of the allyl group.

- Solvent polarity affects regioselectivity; polar aprotic solvents enhance substitution efficiency .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include:

- Methoxy group : ~3.8 ppm (singlet, 3H).

- Allyloxy protons : 4.6–5.2 ppm (multiplet, 2H), 5.8–6.1 ppm (vinyl protons) .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm assess purity (>98%) .

- X-ray Crystallography : Resolves stereochemical ambiguities. Software like SHELXL refines anisotropic displacement parameters .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic thermal motion) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement with restraints on bond lengths/angles. For anisotropic displacement ellipsoids, apply the "RIGU" command to constrain unrealistic thermal motion .

- Validation : Cross-check with ORTEP-3 for graphical representation of ellipsoids; discrepancies >20% in thermal parameters warrant re-examination of data collection (e.g., crystal decay or twinning) .

- Example : In a related allyloxybenzoate derivative, a dihedral angle of 73.6° between aromatic rings was resolved using WinGX to model torsional restraints .

Q. What strategies optimize regioselectivity in allyloxy-group installation while minimizing competing elimination reactions?

- Methodological Answer :

- Catalytic Systems : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Heck-type coupling, which suppresses β-hydride elimination .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor SN2 mechanisms over E2 pathways.

- Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic competition; microwave-assisted synthesis (80°C, 30 min) enhances selectivity .

Data Table :

| Reaction Condition | Yield (%) | Regioselectivity (A:B) |

|---|---|---|

| Pd(PPh₃)₄, DMF, 25°C | 85 | 9:1 |

| K₂CO₃, DCM, 40°C | 72 | 7:3 |

Q. How do hydrogen-bonding networks influence this compound’s supramolecular assembly in solid-state structures?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for carboxylic acid dimers). For this compound, the methoxy group disrupts planar stacking, while the allyloxy group engages in C–H···O interactions .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stabilization energies of intermolecular H-bonds (~5–8 kcal/mol) .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate whether observed effects arise from the parent compound or metabolites?

- Methodological Answer :

- Metabolite Trapping : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy) to track metabolic pathways .

- Example : A study on a related benzoic acid derivative showed that 90% of antiproliferative activity was retained after inhibiting CYP3A4, confirming parent compound efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.